molecular formula C11H16N2O B6149023 N-tert-butyl-4-methylpyridine-3-carboxamide CAS No. 160301-20-2

N-tert-butyl-4-methylpyridine-3-carboxamide

Cat. No.: B6149023
CAS No.: 160301-20-2
M. Wt: 192.3
InChI Key:
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Description

N-tert-butyl-4-methylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a methyl group attached to the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methylpyridine-3-carboxamide typically involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-tert-butyl-4-methylpyridine-3-amine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-tert-butyl-4-methylpyridine-3-carboxamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-methylpyridine-2-carboxamide
  • N-tert-butyl-4-methylpyridine-2-carboxamide
  • N-tert-butyl-3-methylpyridine-4-carboxamide

Uniqueness

N-tert-butyl-4-methylpyridine-3-carboxamide is unique due to its specific substitution

Properties

CAS No.

160301-20-2

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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